p-Nitrophenoxycarboxylic acid
Description
Contextualization within Advanced Organic Chemistry
In the realm of advanced organic chemistry, p-nitrophenoxycarboxylic acid is recognized for its utility as a versatile building block and a reactive substrate. Organic chemistry, at its core, involves the synthesis of organic molecules and the investigation of their reaction pathways, interactions, and applications. Carboxylic acids, in general, are a fundamental class of organic compounds characterized by the R-COOH formula, where 'R' can be a variety of organic groups. ambeed.com They are pivotal in the synthesis of numerous more complex molecules, including polymers, pharmaceuticals, and other fine chemicals. ambeed.com
The structure of this compound is notable for the presence of the p-nitrophenoxy group, which acts as a good leaving group. This characteristic is exploited in various synthetic strategies. The nitro group (-NO2) is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon in the carboxylic acid derivative, making it more susceptible to nucleophilic attack. This principle is a cornerstone of reaction mechanisms taught in advanced organic chemistry.
Furthermore, the study of compounds like this compound allows for the exploration of fundamental concepts such as substituent effects on reaction rates and mechanisms. The interplay between the electronic properties of the nitro group and the reactivity of the carboxylic acid function provides a clear and measurable example of these effects, which are extensively detailed in advanced organic chemistry textbooks.
Overview of Research Significance in Modern Chemical Sciences
The importance of this compound extends beyond theoretical organic chemistry into several areas of modern chemical sciences, including biochemistry, materials science, and polymer chemistry.
In biochemical research, p-nitrophenoxycarboxylic acids with varying chain lengths are utilized as substrates in enzyme assays. For instance, they are used to study the activity of enzymes like cytochrome P450. unito.it The enzymatic cleavage of the ester bond releases p-nitrophenol, a colored compound that can be easily detected and quantified spectrophotometrically, providing a convenient method for monitoring enzyme kinetics. google.comresearchgate.net This is particularly useful in high-throughput screening applications for drug discovery and enzyme engineering. unito.it
The versatility of this compound as a chemical building block is a recurring theme in its research applications. specificpolymers.com Building blocks are relatively simple molecules that can be assembled into more complex structures. specificpolymers.com In polymer science, the principles of using bio-based building blocks to create sustainable polymers are of growing interest. lcpo.fr While not bio-based itself, the reactivity of this compound makes it a candidate for incorporation into novel polymer architectures. The development of new materials with tailored properties is a significant driver of research in materials science. openaccessjournals.com The functional groups present in this compound allow for its potential integration into advanced materials, such as functional polymers or surface coatings.
The synthesis of complex molecules often relies on the strategic use of such building blocks. The ability to create sequence-defined synthetic polymers with diverse functionalities is an emerging area of research, and compounds like this compound could serve as valuable components in these intricate syntheses. nih.gov
Below is a table summarizing key research areas where this compound and its derivatives are of interest.
| Research Area | Application of this compound | Key Research Findings |
| Enzyme Kinetics | Substrate for cytochrome P450 and other enzymes. | The release of p-nitrophenol upon enzymatic cleavage allows for a colorimetric assay to measure enzyme activity. google.comresearchgate.net |
| Organic Synthesis | Reactive building block. | The p-nitrophenoxy group serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions. |
| Biotechnology | Tool for studying drug metabolism and enzyme engineering. | Used in the development of high-throughput screening assays for enzymes. unito.it |
| Polymer Chemistry | Potential monomer for functional polymers. | The carboxylic acid and aromatic functionalities allow for incorporation into various polymer backbones. |
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPHSMOAVXQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of P Nitrophenoxycarboxylic Acids
Established Synthetic Pathways for p-Nitrophenoxycarboxylic Acid Scaffolds
The construction of the this compound framework is predominantly accomplished via nucleophilic substitution reactions that form the central carbon-oxygen ether bond.
Carbon-Carbon Bond Formation Strategies
While the key reaction in forming the final this compound is typically an etherification, carbon-carbon bond formation is crucial in the synthesis of the necessary precursors. The complexity of the final molecule dictates the extent to which C-C bond-forming reactions are required. For instance, the synthesis of derivatives with elaborate side chains or substituted aromatic rings relies on the prior construction of these features in the precursor molecules.
Common C-C bond-forming reactions relevant to precursor synthesis include:
Friedel-Crafts Alkylation and Acylation: These reactions are fundamental for introducing alkyl or acyl groups onto an aromatic ring, which can then be further modified. For example, creating a substituted phenol (B47542) that will later be nitrated and coupled with a halo-acid.
Grignard Reactions: The reaction of a Grignard reagent with an aldehyde or ketone can be used to build more complex alcohol precursors, which can subsequently be converted into the required alkyl halide or carboxylic acid component.
Malonic Ester Synthesis: This classical method allows for the synthesis of carboxylic acids with various alkyl substituents, providing a versatile route to the haloalkanoic acid precursors needed for the Williamson ether synthesis.
These strategies are not directly used to form the this compound itself but are indispensable for creating the building blocks that are assembled in the final steps.
Functional Group Interconversion in this compound Synthesis
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules without altering the carbon skeleton. organic-chemistry.orgorganicchemistrytutor.com In the context of this compound synthesis, several FGI steps are critical.
A primary example is the Williamson ether synthesis , which is the most common method for preparing these compounds. This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester by the phenoxide ion of p-nitrophenol. youtube.commasterorganicchemistry.comyoutube.com The reaction is typically carried out under basic conditions, using a base like sodium hydroxide (B78521) or potassium carbonate to deprotonate the phenol. prepchem.com
A detailed procedure for the synthesis of 4-nitrophenoxyacetic acid involves refluxing p-nitrophenol with chloroacetic acid and sodium hydroxide in water. prepchem.com The reaction proceeds until the mixture is neutralized, after which it is acidified to precipitate the crude product. prepchem.com
Another key FGI is the hydrolysis of esters . Often, the Williamson ether synthesis is performed using a haloalkanoic ester instead of the free acid. The resulting p-nitrophenoxy ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. vulcanchem.com This two-step approach can sometimes offer advantages in terms of solubility and reaction control.
Oxidation is another important FGI. For example, p-nitrobenzoic acid, a related precursor, can be synthesized by the oxidation of p-nitrotoluene using oxidizing agents like nitric acid or molecular oxygen. chemicalbook.com This demonstrates how a simple methyl group can be converted into the required carboxylic acid functionality.
Precursor Compounds and Reaction Optimization in this compound Production
The efficiency and success of synthesizing p-nitrophenoxycarboxylic acids are highly dependent on the choice of precursors and the optimization of reaction conditions, including stereochemical and regiochemical control.
Stereoselective and Regioselective Considerations in Precursor Functionalization
Regioselectivity is a critical consideration when synthesizing derivatives with substituted phenyl rings. For example, the synthesis of (3-Methyl-4-nitrophenoxy)acetic acid requires the specific nitration of 3-methylphenol at the C4 position (para to the hydroxyl group). Controlling the nitration conditions is essential to favor the desired isomer over other potential products. Similarly, the synthesis of 4-(3-Nitrophenoxy)benzoic acid involves the nucleophilic aromatic substitution between 4-hydroxybenzoic acid and 1-fluoro-3-nitrobenzene, where the positions of the functional groups on both starting materials dictate the final product structure. vulcanchem.com
Stereoselectivity becomes paramount when the carboxylic acid side chain contains a chiral center. The Williamson ether synthesis proceeds via an SN2 mechanism, which results in a clean inversion of stereochemistry at the carbon bearing the leaving group. organic-chemistry.orgmasterorganicchemistry.com Therefore, if a specific enantiomer of a this compound is desired, a chiral haloalkanoic acid of the opposite configuration must be used as the precursor. For instance, the synthesis of (R)-3-(2-nitrophenoxy)butyric acid would require (S)-3-bromobutyric acid as a starting material to react with 2-nitrophenol. researchgate.net The Mitsunobu reaction is another powerful method that proceeds with inversion of configuration and can be used to convert a hydroxy-acid into the corresponding p-nitrophenoxy derivative. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction uses triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD. wikipedia.org
Catalytic Approaches in this compound Synthesis
While the core etherification reaction is often stoichiometric, catalytic methods play a significant role in the synthesis of the necessary precursors.
Oxidation Catalysis: The synthesis of aromatic carboxylic acid precursors can be achieved through catalytic oxidation. For instance, cobalt acetate (B1210297) can catalyze the oxidation of substituted toluenes to the corresponding benzoic acids. vulcanchem.com
Phase-Transfer Catalysis: In Williamson ether syntheses involving reactants with different solubilities (e.g., an aqueous phenoxide solution and an organic alkyl halide), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can significantly enhance the reaction rate by transporting the phenoxide ion into the organic phase. youtube.com
Acid/Base Catalysis: The hydrolysis of ester intermediates to the final carboxylic acid is typically catalyzed by either acid or base. mnstate.edu Similarly, the esterification of a carboxylic acid with an alcohol, a reverse reaction, is also acid-catalyzed. organic-chemistry.org
The table below summarizes common synthetic approaches and their key features.
| Synthetic Method | Precursors | Key Reagents | Reaction Type | Key Features | Reference(s) |
| Williamson Ether Synthesis | p-Nitrophenol, Haloalkanoic Acid/Ester | NaOH or K₂CO₃ | SN2 Nucleophilic Substitution | Most common method; proceeds with inversion of stereochemistry. | prepchem.comnih.gov |
| Mitsunobu Reaction | p-Nitrophenol, Hydroxyalkanoic Acid | Triphenylphosphine, DEAD/DIAD | Redox-Condensation | Proceeds with inversion of stereochemistry; useful for sensitive substrates. | organic-chemistry.orgwikipedia.orgmdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Hydroxybenzoic Acid, Fluoro-nitrobenzene | K₂CO₃ | Addition-Elimination | Used for synthesizing derivatives where the carboxy group is on the phenyl ring. | organicchemistrytutor.comvulcanchem.commasterorganicchemistry.com |
| Oxidation of Precursors | p-Nitrotoluene | HNO₃ or O₂/Catalyst | Oxidation | FGI to create the carboxylic acid moiety from an alkyl group. | chemicalbook.com |
| Ester Hydrolysis | p-Nitrophenoxyalkanoic Ester | H⁺ or OH⁻ | Nucleophilic Acyl Substitution | Final step to unmask the carboxylic acid from its ester. | vulcanchem.commnstate.edu |
Synthesis of this compound Derivatives for Specialized Research Applications
The fundamental this compound scaffold can be elaborated to create derivatives for specific scientific purposes. These applications often drive the development of tailored synthetic routes.
Enzyme Substrates: A major application is the use of p-nitrophenoxycarboxylic acids with varying alkyl chain lengths (e.g., C8, C10, C12) as surrogate substrates for enzymes like cytochrome P450 monooxygenases. researchgate.netnih.gov The enzymatic cleavage of the ether bond releases p-nitrophenolate, a chromophore that can be easily monitored spectrophotometrically. The synthesis of these long-chain derivatives typically involves the reaction of sodium 4-nitrophenolate (B89219) with the corresponding long-chain ω-bromoalkanoic acid. vulcanchem.com
Pharmaceutical Intermediates: Derivatives of p-nitrophenoxycarboxylic acids are used as building blocks in medicinal chemistry. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated as potential antitubercular agents. nih.gov The synthesis involves a Williamson ether reaction between 3-fluoro-4-nitrophenol (B151681) and various 2-bromo-N-phenylacetamides. nih.gov Similarly, reduction of the nitro group to an amine allows for the synthesis of quinazoline (B50416) derivatives used as antihypertensive agents. vulcanchem.com
Photolabile Linkers: Specific derivatives, such as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, have been designed as photolabile linkers for use in solid-phase synthesis. google.comgoogle.comchemimart.de These molecules can be attached to a resin and later cleaved from it by exposure to light, which is useful for the synthesis of sensitive molecules like peptides or oligonucleotides. The synthesis of such a linker involves multiple steps, including the formation of the ether linkage followed by modification of other parts of the molecule. google.com
The table below lists examples of this compound derivatives and their applications.
| Derivative Name | Application | Synthetic Precursors | Reference(s) |
| (4-Nitrophenoxy)acetic acid | General intermediate, herbicide research | p-Nitrophenol, Chloroacetic acid | prepchem.comontosight.ai |
| 3-(4-Nitrophenoxy)butyric Acid | Research chemical | 3-Bromobutyric acid, Sodium 4-nitrophenolate | vulcanchem.com |
| 2-(3-Fluoro-4-nitrophenoxy)acetic acid | Intermediate for antitubercular agents | 3-Fluoro-4-nitrophenol, Chloroacetic acid | nih.gov |
| 4-(3-Nitrophenoxy)benzoic acid | Precursor for antihypertensive agents | 4-Hydroxybenzoic acid, 1-Fluoro-3-nitrobenzene | vulcanchem.com |
| 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Photolabile linker for solid-phase synthesis | Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate | google.comchemimart.de |
Design and Preparation of Chain-Length Varied p-Nitrophenoxycarboxylic Acids
The Williamson ether synthesis is the cornerstone for preparing p-nitrophenoxycarboxylic acids with varying aliphatic chain lengths. gordon.edulscollege.ac.in This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester by the phenoxide ion generated from p-nitrophenol in the presence of a base. gordon.edukhanacademy.org By selecting a haloalkanoic acid with the desired chain length, a homologous series of ω-(p-nitrophenoxy)alkanoic acids can be synthesized.
A general procedure involves the reaction of p-nitrophenol with an appropriate ω-bromoalkanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a suitable solvent, and heating is often required to drive the reaction to completion. gordon.edu For instance, the synthesis of p-nitrophenoxyacetic acid is achieved by reacting p-nitrophenol with chloroacetic acid in a basic medium. gordon.edubch.ro This methodology can be extended to longer chain haloalkanoic acids to produce the corresponding p-nitrophenoxy derivatives.
The general reaction is as follows:
O₂N-C₆H₄-OH + Br-(CH₂)n-COOH + 2 NaOH → O₂N-C₆H₄-O-(CH₂)n-COONa + NaBr + 2 H₂O
Followed by acidification to yield the carboxylic acid:
O₂N-C₆H₄-O-(CH₂)n-COONa + HCl → O₂N-C₆H₄-O-(CH₂)n-COOH + NaCl
Detailed research has led to the synthesis of a variety of these compounds, as summarized in the table below.
| Compound Name | Alkyl Chain Length (n in -(CH₂)nCOOH) | Precursors | Typical Yield (%) | Melting Point (°C) |
| p-Nitrophenoxyacetic acid | 1 | p-Nitrophenol, Chloroacetic acid | 61 | 183-186 |
| 3-(p-Nitrophenoxy)propanoic acid | 2 | p-Nitrophenol, 3-Bromopropanoic acid | Data not available | Data not available |
| 4-(p-Nitrophenoxy)butanoic acid | 3 | p-Nitrophenol, 4-Bromobutanoic acid | Data not available | Data not available |
| 6-(p-Nitrophenoxy)hexanoic acid | 5 | p-Nitrophenol, 6-Bromohexanoic acid | Data not available | Data not available |
| 8-(p-Nitrophenoxy)octanoic acid | 7 | p-Nitrophenol, 8-Bromooctanoic acid | Data not available | Data not available |
| 11-(p-Nitrophenoxy)undecanoic acid | 10 | p-Nitrophenol, 11-Bromoundecanoic acid | Data not available | Data not available |
Introduction of Diverse Substituent Groups on the this compound Core
The aromatic ring of p-nitrophenoxyacetic acid is amenable to further functionalization, allowing for the introduction of a wide array of substituent groups. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.
The synthesis of substituted p-nitrophenoxyacetic acids often begins with an appropriately substituted phenol, which is then subjected to the Williamson ether synthesis. For example, the synthesis of 2-formyl-4-nitrophenoxyacetic acid starts with 2-formyl-4-nitrophenol (5-nitrosalicylaldehyde) and a haloacetic acid ester. researchgate.net The ester is subsequently hydrolyzed to yield the final carboxylic acid.
Another strategy involves the direct modification of the p-nitrophenoxyacetic acid core. For instance, nitration of p-halophenoxyacetic acids can lead to the introduction of a second nitro group, although this can also result in ipso-substitution products. cdnsciencepub.com The synthesis of 2,4-dinitrophenoxyacetic acid has been reported by reacting 2,4-dinitrophenol (B41442) with chloroacetic acid and sodium hydroxide. iosrjournals.org
The introduction of halogen atoms can be achieved by starting with the corresponding halonitrophenol. For example, 2-bromo-4-nitrophenoxyacetic acid can be synthesized from 2-bromo-4-nitrophenol.
The following table summarizes the synthesis of several p-nitrophenoxyacetic acid derivatives with diverse substituents.
| Compound Name | Substituent(s) | Precursors | Typical Yield (%) | Melting Point (°C) |
| 2-Formyl-4-nitrophenoxyacetic acid | 2-Formyl | 5-Nitrosalicylaldehyde, Bromoacetic acid ester | Data not available | Data not available |
| 2-Bromo-4-nitrophenoxyacetic acid | 2-Bromo | 2-Bromo-4-nitrophenol, Chloroacetic acid | Data not available | Data not available |
| 2,4-Dinitrophenoxyacetic acid | 2-Nitro | 2,4-Dinitrophenol, Chloroacetic acid | 66 | 196 |
| 2-Alkyl-4-nitrophenoxyacetic acids | 2-Alkyl | 2-Alkyl-4-nitrophenol, Chloroacetic acid | Data not available | Data not available |
| 4-Chloro-2-nitrophenoxyacetic acid | 4-Chloro | 4-Chloro-2-nitrophenol, Chloroacetic acid | Data not available | Data not available |
Enzymatic Biotransformation and Biocatalysis Involving P Nitrophenoxycarboxylic Acids
Cytochrome P450-Mediated Hydroxylation of p-Nitrophenoxycarboxylic Acids
Cytochrome P450 enzymes, a diverse superfamily of monooxygenases, are central to the biotransformation of a wide array of substrates, including fatty acids. nrel.gov Their ability to catalyze the insertion of an oxygen atom into non-activated C-H bonds makes them powerful biocatalysts. researchgate.net p-Nitrophenoxycarboxylic acids have been instrumental as surrogate substrates to probe and engineer the activity of these enzymes. scispace.comgoogle.com
Substrate Specificity and Regioselectivity in ω-Hydroxylation of p-Nitrophenoxycarboxylic Acids
The natural function of certain cytochrome P450s, like P450 BM-3 from Bacillus megaterium, involves the hydroxylation of medium- to long-chain fatty acids. nih.gov Wild-type P450 BM-3 typically hydroxylates these fatty acids at the subterminal (ω-1, ω-2, and ω-3) positions. nih.govresearchgate.net The use of p-nitrophenoxycarboxylic acids (pNCAs) as pseudosubstrates has been a key strategy in developing assays to study this activity. nih.gov
The enzymatic assay is based on the principle that ω-hydroxylation of a pNCA substrate leads to the formation of an unstable hemiacetal which then releases the colored p-nitrophenolate, allowing for direct spectrophotometric monitoring of the reaction. biorxiv.orgcaltech.edunih.gov However, hydroxylation at positions other than the terminal (ω) carbon will not produce this chromophore, making the assay highly specific for ω-hydroxylation. biorxiv.org
Research has demonstrated that the chain length of the p-nitrophenoxycarboxylic acid influences its suitability as a substrate. For instance, engineered variants of P450 BM-3 have shown altered specificity, becoming capable of hydroxylating shorter-chain pNCAs like ω-(p-nitrophenoxy)octanoic acid (8-p-NCA), which the wild-type enzyme cannot. researchgate.net This shift in substrate specificity towards shorter-chain pNCAs often correlates with an enhanced ability to hydroxylate the corresponding short-chain fatty acids. researchgate.net
Role of Flavocytochrome P450 BM-3 (CYP102A1) and Engineered Variants in this compound Biotransformation
Flavocytochrome P450 BM-3 (CYP102A1), isolated from Bacillus megaterium, is a catalytically self-sufficient enzyme, meaning its heme domain is naturally fused to a reductase domain that supplies the necessary electrons for catalysis. mdpi.comnih.gov This unique structure contributes to its high catalytic efficiency, the highest of any known monooxygenase. researchgate.netmdpi.com While the wild-type enzyme has a preference for long-chain fatty acids (C12-C22), protein engineering has vastly expanded its substrate range. researchgate.netresearchgate.net
A pivotal mutation in engineering P450 BM-3 has been at the F87 position. The F87A mutant, for example, exhibits significantly enhanced sensitivity and activity with substrates like p-nitrophenoxydodecanoic acid. nih.gov This mutation and others have been instrumental in shifting the enzyme's substrate specificity. For instance, rational evolution of the F87A mutant led to variants with improved hydroxylation activity for shorter chain substrates. researchgate.net Further engineering, such as creating the triple mutant A74G/F87V/L188Q, has generated enzymes capable of acting on a wide variety of substrates beyond fatty acids. scispace.comresearchgate.net These engineered variants have demonstrated the malleability of the P450 BM-3 active site and its potential for diverse biocatalytic applications. mdpi.com
The table below summarizes the activity of wild-type P450 BM-3 and an engineered variant on different this compound substrates.
| Enzyme Variant | Substrate | Relative Activity | Reference |
| Wild-Type P450 BM-3 | 12-pNCA | Low | nih.gov |
| F87A Mutant | 12-pNCA | High | nih.gov |
| F87V(LARV) Mutant | 8-p-NCA | Active | researchgate.net |
| Wild-Type P450 BM-3 | 8-p-NCA | Inactive | researchgate.net |
Cofactor Dependence and Peroxygenase Activity in this compound Oxidation
The catalytic cycle of cytochrome P450 enzymes is a complex process that typically requires the cofactor NADPH to transfer two electrons to the heme center for the activation of molecular oxygen. nrel.govmdpi.com This dependence on expensive cofactors like NADPH can be a limitation for industrial applications. researchgate.net
An alternative catalytic route, known as the "peroxide shunt" pathway, allows P450 enzymes to use peroxides, such as hydrogen peroxide (H₂O₂), as the oxidant, bypassing the need for NADPH and the reductase domain. caltech.edujustia.comcaltech.edu This peroxygenase activity is generally inefficient in wild-type enzymes. caltech.educaltech.edu
However, directed evolution has been successfully used to engineer P450 BM-3 variants with significantly improved peroxygenase activity for the hydroxylation of substrates like 12-p-nitrophenoxycarboxylic acid (12-pNCA). caltech.edu These engineered variants can utilize H₂O₂ to drive the catalytic cycle, offering a more cost-effective approach for P450-mediated biocatalysis. nih.gov Despite the potential, a major challenge remains the inactivation of the enzyme by the peroxide oxidant. caltech.edu
The table below outlines the cofactor requirements for the two main catalytic pathways of P450 BM-3.
| Catalytic Pathway | Required Cofactor/Oxidant | Reference |
| Monooxygenase Pathway | NADPH, O₂ | nrel.govmdpi.com |
| Peroxygenase (Shunt) Pathway | H₂O₂ | caltech.educaltech.edu |
Uncoupling Events and Side Reactions in P450 Biocatalysis with p-Nitrophenoxycarboxylic Acids
In the cytochrome P450 catalytic cycle, the tight coupling of NADPH consumption to substrate hydroxylation is crucial for efficiency. However, "uncoupling" can occur, where the reduction of the heme iron and activation of oxygen proceed without subsequent oxygen transfer to the substrate. nrel.gov This leads to the formation of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, which can cause oxidative damage to the enzyme and reduce its total turnover number (TTN), the total number of catalytic cycles an enzyme can perform before deactivation. nrel.govnih.govnih.gov
The use of p-nitrophenoxycarboxylic acids as substrates has been valuable in studying these phenomena. For example, with 12-p-nitrophenoxydodecanoic acid (12-pNCA), ω-1 hydroxylation leads to the release of the detectable p-nitrophenolate. nih.gov However, other reactions can occur. The structure of P450 BM-3 contains amino acid residues like tryptophan, which may act as a pathway for oxidizing equivalents to escape the active site when substrate oxidation fails, a process that can influence enzyme survival. nih.gov The propensity for uncoupling and the specific side reactions can be influenced by the specific substrate and any mutations within the enzyme's active site. nih.gov
Other Enzymatic Pathways and Biocatalytic Applications Utilizing p-Nitrophenoxycarboxylic Acids
While cytochrome P450 enzymes are the most prominently studied group for this compound biotransformation, the potential for other enzymatic pathways exists. The unique chemical structure of these compounds makes them interesting probes for discovering and characterizing novel enzyme activities.
Investigation of Novel Enzymes for this compound Conversions
The search for novel enzymes with desired catalytic activities is a continuous effort in biotechnology. Microbial genomes are a vast and largely untapped resource for discovering new biocatalysts. nih.gov Techniques like shotgun cloning and genome mining can identify genes encoding enzymes capable of converting specific substrates. nih.gov
While current research heavily focuses on the hydroxylation of p-nitrophenoxycarboxylic acids by P450s, the ether linkage in these molecules presents a target for other enzyme classes, such as etherases. The development of high-throughput screens, often facilitated by chromogenic substrates like pNCAs, is crucial for screening large libraries of mutant enzymes or environmental DNA for novel catalytic functions. nih.gov The discovery of enzymes that can, for example, cleave the ether bond or modify other parts of the this compound molecule could open up new biocatalytic routes for the synthesis of valuable chemicals. nih.govfrontiersin.org
Development of Whole-Cell Biocatalytic Systems for this compound Processing
The development of whole-cell biocatalytic systems for the processing of p-nitrophenoxycarboxylic acids (pNCAs) has been a significant area of research, primarily leveraging the capabilities of recombinant microorganisms. These systems offer several advantages over the use of purified enzymes, including enhanced enzyme stability, the potential for cofactor regeneration, and simplified catalyst recovery. mdpi.com The primary focus has been on the use of Escherichia coli as a host for expressing engineered enzymes, particularly variants of cytochrome P450 BM-3 from Bacillus megaterium.
The foundational principle of these systems often revolves around the ω-hydroxylation of pNCAs. This reaction leads to the formation of an unstable hemiacetal intermediate, which then spontaneously dissociates to yield an ω-oxycarboxylic acid and the chromophore p-nitrophenolate. google.com The release of p-nitrophenolate, which is yellow, allows for a continuous spectrophotometric assay of the enzyme's activity, greatly facilitating high-throughput screening of mutant enzyme libraries. google.comrsc.org
A significant challenge in using P450 enzymes is their dependence on expensive cofactors like NADPH. mdpi.com Whole-cell systems provide an elegant solution by utilizing the host cell's metabolic machinery for cofactor regeneration. nih.gov Research has also explored alternatives to bypass the need for NADPH altogether. One such approach involves the use of a "peroxide shunt" pathway, where hydrogen peroxide serves as the oxygen donor. google.com For instance, the F87A mutant of the P450 BM-3 heme domain has shown higher stability and activity in the presence of H₂O₂. researchgate.net
Directed evolution has been a powerful tool in tailoring P450 BM-3 for the efficient processing of pNCAs. The wild-type enzyme preferentially hydroxylates long-chain fatty acids (C12–C18). google.com However, through techniques like error-prone PCR and DNA shuffling, variants with altered substrate specificity have been created. For example, a mutant of P450 BM-3 was engineered to efficiently hydrolyze 8-p-nitrophenoxycarboxylic acid, a substrate not processed by the wild-type enzyme. researchgate.net Another variant, named DE, which was developed through experimental evolution, exhibited a 1.23-fold and 1.76-fold increase in the conversion of 10-p-nitrophenoxydecanoic acid when using NADPH and NADH as cofactors, respectively, compared to the wild-type enzyme. nih.gov
Another strategy to enhance whole-cell biocatalysis is the display of the enzyme on the cell surface. A fusion system consisting of P450 BM-3 and an ice-nucleation protein from Pseudomonas syringae has been used to display the enzyme on the surface of E. coli cells. While this surface-displayed enzyme showed a lower catalytic rate (kcat) for 12-p-nitrophenoxydodecanoic acid (65% of the purified enzyme), its affinity for the substrate (Km) remained similar. mdpi.com
The research in this area has led to the development of various whole-cell biocatalysts with improved characteristics for pNCA processing. The findings from different studies, including the specific mutations and their effects on catalytic activity, are crucial for designing more efficient biocatalytic systems.
Detailed Research Findings
The following tables summarize key data from research on whole-cell biocatalytic systems for processing p-nitrophenoxycarboxylic acids.
Table 1: Performance of Engineered P450 BM-3 Variants in Whole-Cell Systems for the Conversion of p-Nitrophenoxycarboxylic Acids
| Biocatalyst System | Substrate | Key Findings | Reference |
| E. coli expressing P450 BM-3 DE variant | 10-p-Nitrophenoxydecanoic acid | 1.23-fold increased product output with NADPH cofactor compared to wild-type. | nih.gov |
| E. coli expressing P450 BM-3 DE variant | 10-p-Nitrophenoxydecanoic acid | 1.76-fold increased product output with NADH cofactor compared to wild-type. | nih.gov |
| E. coli with surface-displayed P450 BM-3 | 12-p-Nitrophenoxydodecanoic acid | kcat value was 65% of the purified enzyme, while the Km value was similar. | mdpi.com |
| E. coli expressing P450 BM-3 mutant F87A | 12-p-Nitrophenoxydodecanoic acid | Showed higher activity and stability in the presence of hydrogen peroxide compared to wild-type. | researchgate.net |
| E. coli expressing P450 BM-3 mutant 21B3 | 12-p-Nitrophenoxycarboxylic acid | Displayed greater productivity in hydrogen peroxide-driven biocatalysis than the parent F87A mutant. | nih.gov |
Table 2: Kinetic Parameters of P450 BM-3 Variants for this compound Substrates
| Enzyme Variant | Substrate | kcat (min⁻¹) | Km (µM) | Cofactor | Reference |
| P450 BM-3 Wild-Type | 10-p-Nitrophenoxydecanoic acid | 88 ± 13.9 | - | NADPH | nih.gov |
| P450 BM-3 DE Variant | 10-p-Nitrophenoxydecanoic acid | 256 ± 8 | - | NADPH | nih.gov |
| P450 BM-3 Wild-Type | 10-p-Nitrophenoxydecanoic acid | - | - | NADH | nih.gov |
| P450 BM-3 DE Variant | 10-p-Nitrophenoxydecanoic acid | - | - | NADH | nih.gov |
Note: Specific Km values were not provided in the source for the DE variant comparison.
Mechanistic and Kinetic Investigations of P Nitrophenoxycarboxylic Acid Reactions
Mechanistic Elucidation of Enzymatic Hydroxylation Pathways of p-Nitrophenoxycarboxylic Acids
The enzymatic hydroxylation of p-nitrophenoxycarboxylic acids, particularly by cytochrome P450 monooxygenases, is a key area of research. scispace.comresearchgate.net These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of the substrate. caltech.edu The process is crucial for the biotransformation of various compounds. nih.gov The use of p-nitrophenoxycarboxylic acids as surrogate substrates has been instrumental in developing high-throughput screening assays for these enzymes. uni-stuttgart.de
In the enzymatic hydroxylation of p-nitrophenoxycarboxylic acids, the reaction proceeds through the formation of an unstable hemiacetal intermediate. This intermediate is formed following the hydroxylation of the carbon atom adjacent to the ether oxygen. The subsequent dissociation of this hemiacetal yields an ω-oxycarboxylic acid and the colored by-product, p-nitrophenolate. nih.gov The formation of hemiacetals is a known step in the reaction of aldehydes and ketones with alcohols. youtube.commasterorganicchemistry.comyoutube.com The instability of the hemiacetal in this enzymatic context drives the reaction forward, releasing the easily detectable p-nitrophenolate.
Elucidation of Hemiacetal Intermediate Formation and Dissociation
Kinetic Characterization of p-Nitrophenoxycarboxylic Acid Transformations
The use of p-nitrophenoxycarboxylic acids has greatly facilitated the kinetic analysis of enzymatic transformations. rsc.orgresearchgate.net The release of p-nitrophenolate allows for a continuous spectrophotometric assay, which is a significant advantage over methods that rely on monitoring NAD(P)H consumption or using radiolabeled substrates. nih.gov This assay can be used with crude cell extracts and is adaptable to high-throughput screening formats. nih.govuni-stuttgart.de
Kinetic studies using p-nitrophenoxycarboxylic acids enable the determination of key enzymatic parameters such as turnover rates (kcat) and catalytic efficiencies (kcat/KM). libretexts.orgmdpi.comyoutube.com The turnover rate represents the number of substrate molecules converted to product per enzyme molecule per unit time. youtube.com The catalytic efficiency is a measure of how efficiently an enzyme converts a substrate to a product and is a crucial parameter for comparing the performance of different enzymes or enzyme variants. libretexts.orgmdpi.com For example, studies on P450 BM-3 and its mutants have used p-nitrophenoxycarboxylic acids to quantify these kinetic constants. researchgate.net
The following table displays kinetic data for the hydroxylation of p-nitrophenoxydodecanoic acid (12-pNCA) by a P450 BM-3 mutant.
| Enzyme Variant | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| P450 BM-3 F87A | 12-pNCA | 15 ± 2 | 1100 ± 50 | 1.2 x 106 |
This table presents hypothetical data for illustrative purposes.
Enzyme engineering, through methods like directed evolution and site-directed mutagenesis, has been employed to improve the kinetic properties of enzymes that act on p-nitrophenoxycarboxylic acids. nih.govscispace.comresearchgate.netscispace.com By creating mutations in the enzyme's active site, researchers have been able to enhance catalytic activity, alter substrate specificity, and improve stability. nih.gov For instance, the F87A mutant of P450 BM-3 showed significantly enhanced sensitivity and activity with certain this compound substrates compared to the wild-type enzyme. nih.gov Further engineering efforts on this mutant have led to variants with even higher turnover numbers and improved catalytic efficiency for the hydroxylation of these substrates. caltech.edu These engineered enzymes are valuable for developing more efficient biocatalytic processes. scispace.comnih.gov
The table below illustrates the improvement in catalytic efficiency of an engineered P450 enzyme for the hydroxylation of 12-pNCA driven by hydrogen peroxide.
| Enzyme Variant | Apparent Km for H2O2 (mM) | Initial Rate (mol pNP / mol P450 / min) |
| Parent (HF87A) | ~30 | ~50 |
| 21B3 (mutant) | ~8 | ~950 |
| Data derived from a study on the peroxygenase activity of P450 BMP variants. caltech.edu |
Determination of Turnover Rates and Catalytic Efficiencies
Influence of this compound Substrate Structure on Reaction Mechanism and Kinetics
The structure of the this compound substrate, particularly the length of the carboxylic acid chain, has a significant impact on the reaction mechanism and kinetics. dalalinstitute.com The active site of enzymes like P450 BM-3 is optimized for specific fatty acid chain lengths. By varying the chain length of the this compound, it is possible to probe the substrate specificity of the enzyme. uni-stuttgart.de Enzyme engineering has been used to shift the substrate specificity of P450 BM-3 from longer chain fatty acids to shorter chain p-nitrophenoxycarboxylic acids. The interaction between the substrate and the enzyme's active site dictates the rate and regioselectivity of the hydroxylation. caltech.edu The inherent properties of the substrate, such as the electron-withdrawing nature of the p-nitrophenyl group, also influence the reaction by facilitating the dissociation of the hemiacetal intermediate. dalalinstitute.com The binding of different parts of the substrate molecule can contribute significantly to the stabilization of the transition state, a key aspect of enzymatic catalysis. nih.gov
Computational Studies on P Nitrophenoxycarboxylic Acid Systems
Electronic Structure Analysis and Reactivity Prediction of p-Nitrophenoxycarboxylic Acid
Quantum chemical calculations are foundational to modern computational chemistry, providing a theoretical framework to determine the electronic state of a molecule. qulacs.org Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) are employed to solve approximations of the Schrödinger equation for a given molecular system. mongoliajol.infonih.gov These calculations yield critical information about the molecule's geometry, stability, and electronic properties in its ground state—the lowest energy, most stable conformation. qulacs.orgaps.org
Table 1: Common Quantum Chemical Methods for Ground State Analysis
| Method | Description | Typical Application for this compound |
| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the complex many-electron wave function. diva-portal.org | Determining optimized molecular geometry, vibrational frequencies, and electronic properties like charge distribution and orbital energies. |
| Hartree-Fock (HF) Theory | An early ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods. mdpi.com | Provides a baseline understanding of the electronic structure and orbitals; often used as a reference for more correlated methods. |
| Møller-Plesset Perturbation Theory (MPn) | A post-Hartree-Fock method that adds electron correlation effects to the HF theory, improving accuracy. MP2 is a common level. nih.gov | Refined energy calculations and investigation of systems where electron correlation is significant for an accurate description. |
The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.
Computational methods can precisely calculate the energies and visualize the spatial distribution of these orbitals. For this compound, the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) significantly influence the electronic landscape. The HOMO is expected to be distributed over the phenoxy ring system, while the LUMO is likely localized around the nitro group and the carbonyl carbon, indicating these as primary sites for nucleophilic attack. ajchem-a.com
Charge distribution analysis, using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the partial atomic charges on each atom. researchgate.netpreprints.org This reveals the molecule's electrostatic potential, highlighting electron-rich (negative) and electron-poor (positive) centers. ajchem-a.com In this compound, the oxygen atoms of the nitro and carboxyl groups would carry significant negative charge, while the attached carbon and nitrogen atoms would be electropositive. This charge separation is critical for understanding intermolecular interactions, such as hydrogen bonding and catalyst binding. mongoliajol.infoajchem-a.com
Table 2: Predicted Electronic Properties and Reactivity Sites of this compound
| Property | Description | Predicted Characteristics for this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. libretexts.org | Likely localized on the phenoxy ring and ether oxygen. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. libretexts.org | Likely localized on the nitro group and the aromatic ring carbons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |
| Electrostatic Potential | The overall charge distribution of the molecule. ajchem-a.com | Negative potential on nitro and carboxyl oxygens (nucleophilic sites); positive potential on adjacent carbons and nitrogen (electrophilic sites). |
Quantum Chemical Calculations for Ground State Electronic Properties
Theoretical Investigations of Reaction Mechanisms Involving p-Nitrophenoxycarboxylic Acids
p-Nitrophenoxycarboxylic acids are frequently used as model substrates to study reaction mechanisms, particularly in biocatalysis. caltech.edu Theoretical investigations provide a step-by-step analysis of how these reactions proceed, identifying key intermediates and energy barriers.
Hydroxylation, the insertion of an oxygen atom into a C-H bond, is a challenging chemical transformation often catalyzed by enzymes like cytochrome P450 monooxygenases (P450s). google.com p-Nitrophenoxycarboxylic acids (pNCAs), such as 12-pNCA, serve as valuable surrogate substrates for studying these reactions. caltech.edugoogle.com
Computational chemists model this process by mapping the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), which determines the reaction rate. nih.gov For the hydroxylation of a pNCA by a P450 enzyme, computational modeling can pinpoint which C-H bond is most likely to be attacked and calculate the energy required for this to occur. These models can elucidate the complex electronic rearrangements that happen during oxygen insertion.
The efficiency and selectivity of a catalyzed reaction depend on the precise interactions between the catalyst and the substrate. nih.gov Computational modeling is used to explore how this compound binds to a catalyst's active site. These models can account for various non-covalent interactions, including:
Hydrogen Bonding: Between the carboxylic acid group of the substrate and amino acid residues in an enzyme.
Steric Interactions: How the size and shape of the substrate fit within the catalyst's binding pocket.
Cation-π Interactions: Attractive forces between a positive charge (e.g., a metal cofactor or a protonated residue) and the electron-rich aromatic ring of the p-nitrophenoxy group. nih.gov
By simulating these interactions, researchers can understand why a particular catalyst is active towards this compound and what controls its regioselectivity (i.e., which part of the molecule reacts). nih.gov This knowledge is essential for the rational design of new and improved catalysts.
Transition State Analysis of Hydroxylation Reactions
Molecular Modeling of Enzyme-Substrate Interactions with p-Nitrophenoxycarboxylic Acids
Molecular modeling has become an essential tool for understanding how enzymes function and for engineering them for new purposes. nih.gov p-Nitrophenoxycarboxylic acids are widely used as probe substrates in these studies, particularly for the cytochrome P450 BM3 enzyme and its variants. researchgate.netnih.gov These compounds are useful because the cleavage of the ether bond releases p-nitrophenolate, a colored product that allows for high-throughput screening of enzyme activity. caltech.edunih.gov
Molecular dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are primary techniques in this area. nih.gov
MD Simulations: These simulations model the dynamic motions of the enzyme and substrate over time, revealing how the substrate enters the active site and how the enzyme's conformation changes to accommodate it. nih.govosti.gov
QM/MM Calculations: This method treats the chemically active region (the substrate and key amino acid residues) with high-accuracy quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach provides a balance of accuracy and feasibility for modeling the enzymatic reaction itself. nih.gov
For example, studies on P450 BM3 have used computational modeling to understand how specific mutations can alter the enzyme's activity towards pNCAs of different chain lengths (e.g., 8-pNCA or 10-pNCA). researchgate.netnih.gov Modeling can reveal how a mutation, such as F87A, creates more space in the active site, allowing the substrate to bind in an orientation that favors hydroxylation at a specific position. researchgate.net These computational insights guide protein engineering efforts to create novel biocatalysts. caltech.edunih.gov
Table 3: Examples of Enzyme Systems Studied with p-Nitrophenoxycarboxylic Acids
| Enzyme System | pNCA Substrate(s) | Computational Method(s) Used | Key Findings from Modeling |
| Cytochrome P450 BM3 | 8-pNCA, 10-pNCA, 12-pNCA | Directed Evolution, Site-Directed Mutagenesis, Molecular Modeling | Mutations (e.g., V26T, R47F, F87A) can shift regioselectivity and improve hydroxylation efficiency by altering the substrate binding pocket. researchgate.net |
| Engineered P450 BM3 Variants | ω-p-nitrophenoxycarboxylic acids | Molecular Dynamics, QM/MM | Used to understand how engineered variants achieve improved H₂O₂-driven hydroxylation, bypassing the need for natural redox partners. caltech.edu |
| Evolved B. megaterium BM3 | 10-pNCA | Experimental Evolution, Spectrophotometric Assays | An evolved variant showed enhanced stability and productivity, which can be further analyzed with modeling to understand the structural basis of the improvements. nih.gov |
Analytical Methodologies for P Nitrophenoxycarboxylic Acid Quantification and Characterization
Spectrophotometric Assays for p-Nitrophenoxycarboxylic Acid Conversion
Spectrophotometric assays are a cornerstone for monitoring the conversion of p-nitrophenoxycarboxylic acids, primarily due to their simplicity, sensitivity, and amenability to continuous measurements.
Development of Continuous Photometric Detection Strategies based on p-Nitrophenolate Release
A widely used method for the continuous photometric detection of this compound conversion is based on the release of p-nitrophenolate. nih.gov This strategy is particularly effective for enzymes like esterases and lipases that hydrolyze ester bonds. The underlying principle involves the enzymatic cleavage of the this compound substrate, which liberates p-nitrophenol. nih.govsbmicrobiologia.org.br In an alkaline medium, p-nitrophenol is converted to the p-nitrophenolate ion, a chromophore that strongly absorbs light at a wavelength of approximately 405-410 nm. nih.govneb.comuna.ac.cr The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic reaction rate, allowing for real-time kinetic measurements. nih.gov This method has been successfully applied to study the activity of various enzymes, including cytochrome P450 BM-3, by monitoring the formation of p-nitrophenolate. nih.gov
The development of these assays requires careful consideration of the spectral properties of both the substrate and the product to ensure accurate measurements. una.ac.cr The simplicity and reliability of this continuous spectrophotometric assay have made it a valuable tool in enzymology. nih.gov
Optimization of Assay Conditions for High-Throughput Screening of Enzymatic Activity with p-Nitrophenoxycarboxylic Acids
The spectrophotometric assay based on p-nitrophenolate release is highly adaptable for high-throughput screening (HTS), a process that enables the rapid testing of large numbers of samples. rsc.orgdrugtargetreview.com HTS is instrumental in enzyme discovery and engineering, as well as in the search for new drug candidates. drugtargetreview.comresearchgate.netencyclopedia.pub The optimization of assay conditions is paramount for the success of HTS campaigns. researchgate.net Key parameters that are typically fine-tuned include substrate concentration, enzyme concentration, pH, temperature, and buffer composition. sbmicrobiologia.org.br
For HTS, these assays are commonly performed in microtiter plates, which facilitates the simultaneous analysis of numerous reactions. nih.govsbmicrobiologia.org.br The substrate concentration is a critical parameter, and for some applications, it is advantageous to use a concentration significantly higher than the enzyme's Michaelis-Menten constant (Km) to ensure the reaction rate is independent of the substrate concentration. neb.com The pH of the assay is also crucial, as it influences both enzyme activity and the formation of the chromogenic p-nitrophenolate. una.ac.crscielo.sa.cr The choice of buffer and reaction temperature is also optimized to ensure maximal enzyme performance and stability. sbmicrobiologia.org.brscielo.sa.cr
Below is an interactive data table summarizing the key parameters optimized for HTS assays with p-nitrophenoxycarboxylic acids.
| Parameter | Typical Range/Consideration | Rationale |
| Substrate Concentration | 0.1 - 10 mM | Dependent on the enzyme's Km; higher concentrations can ensure zero-order kinetics. neb.com |
| Enzyme Concentration | Varies | Should be adjusted to provide a linear reaction rate over the desired time. |
| pH | 7.0 - 9.0 | A balance between optimal enzyme activity and efficient p-nitrophenolate formation. una.ac.crscielo.sa.cr |
| Temperature | 25 - 50 °C | Optimized for the specific enzyme's stability and activity. sbmicrobiologia.org.brscielo.sa.cr |
| Buffer System | Phosphate, Tris-HCl | Must be compatible with the enzyme and should not interfere with the assay. |
| Microplate Format | 96-well, 384-well | Allows for automation and simultaneous analysis of many samples. nih.govsbmicrobiologia.org.br |
Chromatographic and Spectroscopic Characterization Techniques for p-Nitrophenoxycarboxylic Acids and their Metabolites
While spectrophotometry is excellent for quantification, chromatography and spectroscopy are indispensable for the detailed structural analysis of p-nitrophenoxycarboxylic acids and their metabolites. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com It is often necessary to derivatize p-nitrophenoxycarboxylic acids and their metabolites to increase their volatility for GC analysis. jfda-online.com This derivatization can also improve the chromatographic properties and detection limits of the analytes. jfda-online.com
In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. nih.gov This "fingerprint" allows for the identification of the compounds by comparing the obtained spectra with those in a spectral library. mdpi.com GC-MS has been effectively used to analyze the reaction products of enzymes acting on p-nitrophenoxycarboxylic acids. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. sci-hub.sesavemyexams.com Both proton (¹H) and carbon-13 (¹³C) NMR are commonly used for the structural elucidation of p-nitrophenoxycarboxylic acids and their metabolites. libretexts.org
¹H NMR provides information about the chemical environment of the protons in a molecule, while ¹³C NMR provides information about the carbon skeleton. libretexts.org The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum can be used to determine the connectivity of atoms in a molecule. savemyexams.com For carboxylic acids, the acidic proton typically appears at a very characteristic downfield chemical shift in the ¹H NMR spectrum. libretexts.org The carbonyl carbon of the carboxylic acid group also has a distinctive chemical shift in the ¹³C NMR spectrum. libretexts.org NMR is an invaluable tool for confirming the structure of newly synthesized p-nitrophenoxycarboxylic acids or for identifying unknown metabolites. ox.ac.ukchemicalbook.com
Validation Parameters for Analytical Procedures of p-Nitrophenoxycarboxylic Acids
To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.orgeuropa.eu The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. ich.orgeuropa.eueuropa.eucolumbiapharma.com The key validation parameters include:
Specificity: The ability of the method to measure the analyte of interest accurately in the presence of other components. ich.orgcolumbiapharma.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgcolumbiapharma.com
Range: The concentration interval over which the method is shown to be accurate, precise, and linear. ich.orgcolumbiapharma.com
Accuracy: The closeness of the results obtained by the method to the true value. ich.orgcolumbiapharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. ich.orgcolumbiapharma.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be detected by the method.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
A summary of these validation parameters is provided in the interactive table below.
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. ich.orgcolumbiapharma.com |
| Linearity | The proportionality of the measured signal to the analyte concentration over a defined range. ich.orgcolumbiapharma.com |
| Range | The concentration interval where the method is demonstrated to be precise, accurate, and linear. ich.orgcolumbiapharma.com |
| Accuracy | The closeness of the measured value to the accepted true value. ich.orgcolumbiapharma.com |
| Precision | The variability of results from repeated measurements of the same sample. ich.orgcolumbiapharma.com |
| LOD/LOQ | The lowest concentrations at which the analyte can be reliably detected and quantified. |
Environmental Fate and Degradation Pathways of P Nitrophenoxycarboxylic Acid
Abiotic Transformation Processes and Products of p-Nitrophenoxycarboxylic Acid
Abiotic degradation involves non-biological processes that transform the chemical structure of this compound. The primary mechanisms are photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The rate and pathway of photolysis are influenced by the chemical structure of the molecule and environmental conditions. nih.govnih.gov For this compound, both the nitroaromatic ring and the carboxylic acid group can influence its photoreactivity.
The photochemistry of nitroaromatic compounds can be complex. The nitro group can be photochemically transferred from the amide nitrogen to an oxygen atom of the nitro group, forming a transient intermediate. rsc.org While this compound is an ether, not an amide, the presence of the electron-withdrawing nitro group on the aromatic ring is significant. The degradation of related compounds like folic acid, which also contains a p-aminobenzoyl group, follows apparent first-order kinetics and is pH-dependent. nih.gov The photolysis of folic acid results in the cleavage of the molecule, yielding pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid. nih.gov Similarly, the photolytic degradation of fluoroquinolone antibacterials follows pseudo-first-order kinetics and can be influenced by pH, leading to different degradation pathways such as cyclopropane (B1198618) ring cleavage or oxidative photodegradation. nih.gov
For this compound, potential photolytic reactions could involve:
Cleavage of the ether bond: This would lead to the formation of p-nitrophenol and an corresponding dicarboxylic acid or hydroxy acid, depending on the length of the carboxylic acid chain.
Transformation of the nitro group: Photochemical reduction of the nitro group to a nitroso or amino group is a possible pathway.
Ring hydroxylation: The addition of hydroxyl radicals, generated by photosensitizers in natural waters, could occur. frontiersin.org
Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited state DOM (³DOM*) that can accelerate indirect photolysis. frontiersin.org However, DOM can also act as a light screen, competing for photons and thus inhibiting direct photolysis. frontiersin.org
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. machinerylubrication.com The susceptibility of a compound to hydrolysis, known as its hydrolytic stability, is a key factor in its environmental persistence. machinerylubrication.com The structure of this compound contains an ether linkage, which is generally more resistant to hydrolysis than ester linkages under neutral pH conditions. scispace.comnih.gov
The stability of a molecule to hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.comnih.gov For many organic compounds, hydrolysis rates are pH-dependent, often being faster under acidic or basic conditions. scispace.comnih.gov For instance, the hydrolysis of esters is catalyzed by acid. scispace.com While the ether bond in this compound is expected to be relatively stable, the presence of the electron-withdrawing nitro group could potentially influence the lability of the ether linkage. Studies on related structures show that hydrolytic stability can be influenced by electronic and steric factors. nih.gov For example, the hydrolysis of some anticancer drugs like cyclophosphamide (B585) and ifosfamide (B1674421) is susceptible to pH and temperature, though they can still be quite persistent at environmentally relevant temperatures. nih.gov Given the general stability of ether bonds, this compound is expected to be hydrolytically stable under typical environmental pH and temperature conditions, making hydrolysis a minor degradation pathway compared to biodegradation.
Photolytic Degradation Mechanisms
Biotic Degradation Mechanisms and Microbial Involvement for this compound
Biotic degradation by microorganisms is a crucial pathway for the removal of this compound from the environment. The process can occur under both aerobic and anaerobic conditions, involving a variety of microbial species.
The biodegradation of this compound likely commences with the cleavage of the ether bond, releasing p-nitrophenol (PNP) and the corresponding carboxylic acid. The subsequent degradation of PNP is well-documented.
Aerobic Biodegradation: In the presence of oxygen, microorganisms break down organic pollutants to obtain energy. omicsonline.org The aerobic degradation of PNP typically proceeds through two main pathways:
Hydroxyquinol Pathway: This pathway is common in Gram-positive bacteria like Rhodococcus and Arthrobacter. nih.govnih.gov PNP is first hydroxylated to form 4-nitrocatechol (B145892) (4-NC). nih.govnih.gov A monooxygenase then removes the nitro group, converting 4-NC to 1,2,4-benzenetriol (B23740) (hydroxyquinol). nih.govnih.gov The aromatic ring of hydroxyquinol is then cleaved by a dioxygenase, leading to maleylacetate, which enters the central metabolism. nih.govnih.gov
Hydroquinone (B1673460) Pathway: This pathway is more common in Gram-negative bacteria like Moraxella and Burkholderia. nih.gov A two-component monooxygenase removes the nitro group from PNP to form hydroquinone. The hydroquinone ring is then cleaved and further metabolized. nih.gov
During aerobic biodegradation, carboxylic acids can be formed as intermediates. open.ac.uk In some cases, a co-substrate may be required to maintain the structural and functional integrity of microbial granules used for degrading toxic compounds like PNP. nih.gov
Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms use other electron acceptors like nitrate (B79036) or sulfate (B86663) to degrade organic compounds. clu-in.orgresearchgate.net The anaerobic degradation of aromatic compounds often involves the initial reduction of the nitro group. nih.gov For PNP, this would lead to the formation of p-aminophenol. The amino group is then typically removed before the aromatic ring is destabilized and cleaved. The central metabolite in the anaerobic degradation of many aromatic compounds is often a thioester of benzoic acid or hydroxybenzoic acid. nih.gov The entire process involves multiple steps carried out by different groups of bacteria, including acetogenic and methanogenic bacteria, ultimately converting the compound to methane (B114726) and carbon dioxide. omicsonline.org
While specific studies identifying microbial strains that degrade this compound are limited, numerous microorganisms have been identified that can degrade the key intermediate, p-nitrophenol, and other related aromatic compounds. These microbes are strong candidates for the degradation of the parent compound.
Several bacterial genera have been shown to degrade PNP and other nitrophenols, including Rhodococcus, Pseudomonas, Acinetobacter, Burkholderia, Arthrobacter, and Bacillus. nih.govnih.govresearchgate.netfrontiersin.org
| Microbial Genus | Degradation Capability | Environment | References |
| Rhodococcus | Degrades p-nitrophenol via the hydroxyquinol pathway. | Soil | nih.gov, nih.gov, nih.gov |
| Acinetobacter | Degrades carbazole (B46965) and other polycyclic aromatic hydrocarbons. | Industrial Soil | researchgate.net |
| Pseudomonas | Degrades various aromatic hydrocarbons like naphthalene (B1677914) and phenanthrene. | Contaminated Sediments | nih.gov, frontiersin.org |
| Burkholderia | Degrades p-nitrophenol via the hydroquinone pathway. | Soil | nih.gov |
| Arthrobacter | Degrades p-nitrophenol. | Not Specified | nih.gov |
| Bacillus | Degrades polycyclic aromatic hydrocarbons. | Not Specified | nih.gov |
| Ignavibacteria | Identified as a dominant bacterium for degrading PNP in a nitrifying system. | Wastewater Bioreactor | nih.gov |
| Aeromonas | Identified as a dominant bacterium for degrading PNP in a nitrifying system. | Wastewater Bioreactor | nih.gov |
Engineered enzymes, such as variants of cytochrome P450 BM-3 from Bacillus megaterium, have shown the ability to hydroxylate p-nitrophenoxycarboxylic acids. researchgate.netresearchgate.netpnas.org This indicates that the initial enzymatic attack on the molecule is feasible.
Aerobic and Anaerobic Biodegradation Pathways
Environmental Persistence and Metabolite Formation of this compound and its Related Compounds
The environmental persistence of this compound is determined by the interplay of abiotic and biotic degradation rates. Due to its likely hydrolytic stability, its fate is primarily dictated by photolysis and, more significantly, microbial degradation. The nitro group generally makes aromatic compounds more recalcitrant to degradation. jebas.org
Further degradation of PNP leads to a series of metabolites depending on the pathway:
Aerobic Pathways:
4-Nitrocatechol (4-NC) nih.govnih.gov
1,2,4-Benzenetriol (Hydroxyquinol) nih.govnih.gov
Hydroquinone nih.gov
Anaerobic Pathways:
p-Aminophenol
These intermediates are generally less persistent than the parent nitrophenols and are eventually mineralized to carbon dioxide, water, and biomass. mdpi.com However, the accumulation of these metabolites can occur if the degradation process is slow or incomplete. For example, under aerobic conditions, carboxylic acids can be produced during the biodegradation of hydrocarbons and may be more resistant to further breakdown. open.ac.uk The presence of other pollutants and the specific microbial community composition will ultimately influence the rate of degradation and the types of metabolites formed. jebas.org
Potential Applications of P Nitrophenoxycarboxylic Acid in Organic Synthesis and Materials Science
p-Nitrophenoxycarboxylic Acid as a Synthon in Advanced Organic Transformations
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound embodies synthons for several key transformations, primarily leveraging its carboxylic acid moiety and the activating properties of the p-nitrophenoxy group.
Utilization in Coupling Reactions
The structure of this compound allows it to participate in several classes of coupling reactions. The carboxylic acid group can be used directly in decarboxylative couplings or activated to facilitate amide or ester bond formation, which are fundamental coupling processes.
Decarboxylative Cross-Coupling: In these reactions, a carboxylic acid is coupled with an organic halide, leading to the formation of a new carbon-carbon bond and the extrusion of carbon dioxide (CO₂). wikipedia.org This method avoids the need for preparing often sensitive organometallic reagents and benefits from the wide availability of carboxylic acids. wikipedia.org While specific examples using this compound are not prevalent in seminal literature, its aryl carboxylic acid structure fits the substrate profile for palladium-catalyzed decarboxylative couplings to form biaryl compounds or other C-C bonds. wikipedia.org
Amide and Ester Bond Formation (Acyl-Substitution): A primary application of p-nitrophenoxy groups in synthesis is the activation of carboxylic acids. Conversion of a carboxylic acid to a p-nitrophenyl (PNP) ester creates a highly reactive species susceptible to nucleophilic attack. This strategy is widely employed for forming amide bonds with amines. The p-nitrophenoxide ion is an excellent leaving group, facilitating the reaction. This principle can be applied to this compound itself, where the carboxylic acid of another molecule could be converted to a PNP ester, which then couples with an amine. More directly, the carboxylic acid of this compound can be activated by standard coupling reagents (like DCC or EDC) to react with amines or alcohols. nih.gov
Reductive Coupling of the Nitro Group: The nitroarene functional group can participate in reductive cross-coupling reactions. For instance, copper-catalyzed methodologies have been developed to couple nitroarenes with aryl boronic acids to form diarylamines. nih.gov These reactions proceed through a nitrosoarene intermediate and demonstrate broad functional group tolerance. nih.gov This provides a pathway to synthesize derivatives where the nitro group is transformed into a substituted amine, significantly expanding the molecular complexity.
Table 1: Potential Coupling Reactions Involving this compound
| Coupling Type | Reactive Group | Catalyst/Reagent Example | Potential Product | Reference |
|---|---|---|---|---|
| Decarboxylative Coupling | Carboxylic Acid (-COOH) | Palladium (Pd) or Copper (Cu) | Aryl-Aryl or Aryl-Alkyl Bond | wikipedia.org |
| Amide Bond Formation | Carboxylic Acid (-COOH) | EDC, DCC | Amide | nih.gov |
| Reductive Amination | Nitro Group (-NO₂) | Copper (Cu) / Silane Reductant | Diarylamine | nih.gov |
Application in Cyclization Strategies
The formation of cyclic structures, particularly macrocycles like cyclic peptides, is a critical area of organic synthesis. p-Nitrophenyl esters are classic tools for facilitating macrolactamization (the formation of a cyclic amide).
The general strategy involves synthesizing a linear precursor containing a terminal amine group and a terminal carboxylic acid. The carboxylic acid is activated as a p-nitrophenyl ester. Under high-dilution conditions, which favor intramolecular reactions, the terminal amine attacks the activated ester, displacing the p-nitrophenoxide leaving group to form the cyclic amide. nih.gov While this typically involves attaching a p-nitrophenol to a peptide's C-terminus, a derivative of this compound could be envisioned as part of the linear precursor itself, with its own carboxylic acid being the site of activation for cyclization. The efficiency of such cyclizations can be enhanced by incorporating turn-inducing elements like specific amino acids (e.g., proline) into the linear precursor to pre-organize it for ring closure. nih.gov
Exploration of this compound Derivatives in Synthetic Methodologies
Derivatives of this compound serve as valuable tools in various synthetic and biochemical contexts. The synthesis of these derivatives can proceed by targeting the carboxylic acid, the aromatic ring, or the nitro group.
Common synthetic transformations of the carboxylic acid group include esterification with various alcohols or conversion to amides using a range of primary and secondary amines. nih.govnih.gov These reactions typically employ carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov For example, the synthesis of caffeic acid amides and esters has been achieved using such coupling reagents. nih.gov
The nitro group can be readily reduced to an amine group (-NH₂) using standard conditions (e.g., H₂, Pd/C; or SnCl₂), yielding p-aminophenoxycarboxylic acid. This amine can then undergo a host of subsequent reactions, such as diazotization or acylation, to build more complex molecules. The resulting aminobenzoic acid derivatives are versatile precursors in their own right, analogous to the well-established chemistry of anthranilic acid. ekb.eg
Furthermore, specific isomers like 10- and 8-p-nitrophenoxycarboxylic acid have been used as pseudosubstrates in the study of enzymes, highlighting their role in developing biochemical probes. uni-stuttgart.de
Investigation of this compound as a Monomer Precursor for Polymer Synthesis
The development of novel polymers with tailored properties is a major goal of materials science. Carboxylic acid-containing monomers are important precursors for functional polymers, and this compound presents an intriguing scaffold for creating active ester polymers.
Polymerization Strategies for Carboxylic Acid-Based Monomers
Several polymerization techniques are suitable for monomers containing carboxylic acid groups or their derivatives. The choice of method depends on the desired polymer architecture, molecular weight control, and monomer reactivity.
Reversible-Deactivation Radical Polymerization (RDRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are powerful methods for synthesizing polymers with well-defined architectures and narrow molecular weight distributions from vinyl monomers, such as acrylic acid and its derivatives. researchgate.net
Ring-Opening Polymerization (ROP): This method is used for cyclic monomers like lactides and N-carboxyanhydrides (NCAs). resolvemass.camdpi.com It is a key strategy for producing biodegradable polymers like polylactic acid (PLA) and polypeptides. resolvemass.camdpi.com
Suspension Polymerization: This industrial-scale technique is used to produce polymer beads by polymerizing monomer droplets suspended in an aqueous phase. It is often employed for producing materials like poly(methyl methacrylate) and its copolymers. mdpi.com For water-soluble monomers like methacrylic acid, salting-out agents are often added to the aqueous phase to reduce monomer solubility and prevent polymerization outside the desired monomer droplets. mdpi.com
Table 2: Common Polymerization Strategies for Functional Monomers
| Polymerization Method | Typical Monomer Type | Key Advantage | Reference |
|---|---|---|---|
| ATRP/RAFT (RDRP) | Vinyl (e.g., acrylates, styrenes) | Controlled molecular weight and architecture | researchgate.net |
| Ring-Opening Polymerization (ROP) | Cyclic esters, amides, ethers | Production of biodegradable polymers (e.g., PLA, polypeptides) | resolvemass.camdpi.com |
| Suspension Polymerization | Hydrophobic vinyl monomers | Scalable production of polymer beads | mdpi.com |
| Emulsion Polymerization | Hydrophilic or amphiphilic monomers | High molecular weight, fast polymerization rates | resolvemass.ca |
Development of Novel Polymeric Materials from this compound Scaffolds
Direct polymerization of this compound is challenging. A more viable and powerful strategy is to first convert it into a polymerizable monomer, such as an acrylate, methacrylate, or acrylamide (B121943) derivative. For example, the carboxylic acid could be coupled with N-(2-hydroxyethyl)acrylamide to create a vinyl monomer.
Polymerization of such a monomer would yield a polymer scaffold with pendant p-nitrophenoxy groups. These polymers are known as "active ester polymers." The p-nitrophenyl ester group serves as a reactive handle for post-polymerization modification. By reacting the polymer with various primary amines, a library of functional polymers can be synthesized from a single parent polymer scaffold. This approach allows for the introduction of diverse functional groups, tailoring the polymer's properties for specific applications.
This methodology is analogous to post-modification strategies used for other functional polymers, such as those designed for UV-responsive adhesives or biomedical applications. rsc.orgnih.gov The resulting materials could have applications in areas such as:
Drug Delivery: The polymer backbone could be functionalized with drug molecules and targeting ligands.
Biomaterials and Tissue Engineering: Scaffolds with tailored surface chemistries can be created to promote cell adhesion and growth. nih.govmdpi.commdpi.com
Smart Materials: Functionalization with responsive moieties could lead to materials that change their properties in response to stimuli like pH or temperature. resolvemass.ca
The development of polymeric materials from this compound scaffolds thus represents a promising route to advanced functional polymers with tunable properties. upenn.eduresearchgate.net
Q & A
Q. What experimental methodologies are recommended for synthesizing p-nitrophenoxycarboxylic acid (pNCA) derivatives, and how can their purity be validated?
Methodological Answer: Synthesis of pNCA derivatives typically involves nucleophilic aromatic substitution or esterification reactions. For example, electrochemical entrapment of pNCA on polypyrrole-coated electrodes has been reported for biocatalytic applications . Key parameters to optimize include:
- Reaction temperature (e.g., 25–60°C).
- Catalyst type (e.g., acid/base catalysts or enzymatic systems).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
Validation Techniques:
- Spectroscopy: Use FT-IR to confirm nitro ( ~1520 cm⁻¹) and carboxylic acid ( ~1700 cm⁻¹) functional groups.
- Chromatography: HPLC or GC-MS to assess purity (>95% ideal for catalytic studies).
- Elemental Analysis: Match calculated vs. observed C/H/N ratios.
Table 1: Example Synthesis Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 40–50°C | Reaction yield via NMR |
| Catalyst Loading | 5–10 mol% | TLC monitoring |
| Solvent | DMF/THF | Polarity index |
Q. How can researchers systematically identify gaps in existing literature on pNCA’s physicochemical properties?
Methodological Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure literature reviews:
- Population: pNCA and its derivatives.
- Intervention: Synthesis methods, catalytic applications.
- Comparison: Alternative nitroaromatic carboxylic acids.
- Outcome: Stability, catalytic efficiency, solubility.
Use databases like PubMed, Scopus, and Web of Science with search terms:
- "this compound AND (synthesis OR electrochemistry)"
- "pNCA AND (biocatalysis OR electron transfer)"
Tools for Gap Analysis:
- PRISMA Guidelines for systematic reviews to map contradictions in reported data (e.g., conflicting catalytic efficiencies) .
- VOSviewer to visualize keyword co-occurrence and emerging trends.
Advanced Research Questions
Q. What strategies resolve discrepancies in reported electron transfer efficiencies of pNCA in biocatalytic systems?
Methodological Answer: Discrepancies often arise from variations in experimental setups. To address this:
Control Variables: Standardize electrode materials (e.g., platinum vs. glassy carbon), mediators (e.g., cobalt(III) sepulchrate), and pH .
Electrochemical Analysis: Use cyclic voltammetry to quantify electron transfer rates (kₑₜ).
Statistical Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies .
Example Contradiction:
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies on pNCA’s stability under oxidative stress?
Methodological Answer:
- Feasible: Prioritize accelerated aging tests (e.g., 40°C, 75% humidity) over long-term studies.
- Novel: Investigate unexplored stabilizers (e.g., antioxidants like BHT).
- Relevant: Align with applications in biocatalysis or drug delivery.
Experimental Design:
- DOE (Design of Experiments): Vary pH (4–9), oxidant concentration (H₂O₂: 1–10 mM).
- Outcome Metrics: Degradation rate (HPLC), functional group integrity (FT-IR).
Table 2: Stability Study Parameters
| Factor | Levels Tested | Measurement Tool |
|---|---|---|
| pH | 4, 7, 9 | UV-Vis spectroscopy |
| Oxidant Concentration | 1 mM, 5 mM, 10 mM | LC-MS |
Q. What mechanistic insights can be gained from studying pNCA’s role in P450 enzyme-mediated reactions?
Methodological Answer: pNCA serves as a substrate in P450 BM3 systems to probe electron transfer pathways. Key steps:
Enzyme Immobilization: Entrap pNCA on polypyrrole electrodes to simulate in vivo conditions .
Mediator Screening: Compare NADPH-dependent vs. mediator-driven (e.g., cobalt sepulchrate) systems.
Kinetic Modeling: Fit data to Michaelis-Menten or ping-pong models to identify rate-limiting steps.
Critical Findings:
Q. How can researchers apply systematic review frameworks to evaluate pNCA’s environmental impact?
Methodological Answer: Follow Cochrane Handbook guidelines for ecological risk assessments :
Protocol Registration: Define inclusion criteria (e.g., studies on pNCA biodegradation).
Risk of Bias Assessment: Use ROBINS-I tool for non-randomized studies.
Data Synthesis: Tabulate half-life (t₁/₂) across soil/water matrices.
Example Data Synthesis:
| Matrix | t₁/₂ (Days) | pH | Reference |
|---|---|---|---|
| Soil | 30 | 6.5 | Study X |
| Water | 15 | 7.0 | Study Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
